5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid)
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Overview
Description
5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of a pyridine ring substituted with a fluorine atom and an azetidine ring, along with two trifluoroacetic acid groups. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Fluorine Atom: The fluorine atom is introduced to the pyridine ring through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling of Azetidine and Fluoropyridine: The azetidine and fluoropyridine moieties are coupled using Suzuki–Miyaura cross-coupling reactions.
Formation of the Bis(trifluoroaceticacid) Salt: The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroaceticacid) salt.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the trifluoroacetic acid groups improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5-(azetidin-3-yl)pyrimidine; trifluoroacetic acid
- 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)
- 1-(Azetidin-3-yl)azetidin-3-ol, bis(trifluoroacetic acid)
Uniqueness
5-(azetidin-3-yl)-2-fluoropyridine,bis(trifluoroaceticacid) is unique due to the presence of both the fluoropyridine and azetidine moieties, which impart distinct chemical properties
Properties
IUPAC Name |
5-(azetidin-3-yl)-2-fluoropyridine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;2*3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBRIHVPTLTYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=C(C=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F7N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260930-82-1 |
Source
|
Record name | 5-(azetidin-3-yl)-2-fluoropyridine; bis(trifluoroacetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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